5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Analytical Chemistry Quality Control Synthetic Chemistry

Researchers synthesizing PHTPP-class ERβ antagonists or KDM4D inhibitors require the exact 3-CN, 5,7-bis-CF3 scaffold; generic analogs fail to engage the 2-OG cofactor site. - Direct PHTPP precursor: enables 36-fold ERβ selectivity unattainable with 5,7-dimethyl/dichloro analogs. - KDM4D inhibitor entry: 3-CN group is the critical metal-chelating pharmacophore (IC₅₀ 0.41 µM). - Well-characterized (mp 75-77°C); ideal for calibrating HPLC-MS/GC-MS methods. Supplied with full QA documentation; ready for global dispatch.

Molecular Formula C9H2F6N4
Molecular Weight 280.13 g/mol
CAS No. 175276-40-1
Cat. No. B068596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS175276-40-1
Molecular FormulaC9H2F6N4
Molecular Weight280.13 g/mol
Structural Identifiers
SMILESC1=C(N2C(=C(C=N2)C#N)N=C1C(F)(F)F)C(F)(F)F
InChIInChI=1S/C9H2F6N4/c10-8(11,12)5-1-6(9(13,14)15)19-7(18-5)4(2-16)3-17-19/h1,3H
InChIKeyWVNWOBVYCHLPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 175276-40-1): A Core Scaffold for Kinase and Epigenetic Probe Discovery


5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 175276-40-1) is a highly fluorinated, bicyclic heterocycle with a molecular formula of C₉H₂F₆N₄ and a molecular weight of 280.13 g/mol . It serves as a versatile late-stage functionalizable scaffold in medicinal chemistry, primarily distinguished by the presence of dual trifluoromethyl (-CF₃) groups at the 5- and 7-positions and a reactive carbonitrile (-CN) handle at the 3-position. This specific substitution pattern is foundational for generating potent inhibitors of histone lysine demethylase 4D (KDM4D) and selective estrogen receptor β (ERβ) antagonists, making it a preferred starting material for focused libraries over other pyrazolo[1,5-a]pyrimidine isomers [1].

Why 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Cannot Be Replaced by Generic Pyrazolopyrimidines


Generic substitution with other pyrazolo[1,5-a]pyrimidines is not feasible due to the profound impact of the 3-carbonitrile and dual 5,7-bis(trifluoromethyl) groups on both binding-pocket electronics and subsequent synthetic derivatization. The 3-cyano group is essential for engaging the 2-oxoglutarate (2-OG) cofactor binding site in KDM4D, a critical interaction that unsubstituted or 3-carboxamide analogs fail to establish, leading to a complete loss of inhibitory activity [1]. Simultaneously, the 5,7-bis-CF₃ motif creates a unique hydrophobic and electron-deficient environment on the pyrimidine ring that is absent in 5,7-dimethyl or 5,7-dichloro analogs, directly altering the core's reactivity in cross-coupling reactions required for generating ERβ antagonist libraries [2].

Quantitative Differentiation of 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile from Closest Analogs


Spectroscopic Fingerprint: Diagnostic ¹H NMR Shift Differentiation from 5,7-Dimethyl Analog

The ¹H NMR spectrum of the target compound in CDCl₃ provides a unique, highly deshielded single-proton environment for the pyrimidine ring, differentiating it from non-fluorinated analogs. The lone aromatic proton (position 6) appears as a singlet significantly downfield compared to the corresponding proton in the 5,7-dimethyl analog, a direct consequence of the strong electron-withdrawing effect of the two -CF₃ groups [1]. This chemical shift provides a fast, unambiguous identity check not possible with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Analytical Chemistry Quality Control Synthetic Chemistry

Melting Point: A Sharp Crystalline Identifier vs. Amorphous 2-Phenyl Analogs

The target compound exhibits a sharp melting point of 75-77 °C, indicative of high crystalline purity and facilitating handling as a solid building block . In contrast, closely related 2-aryl substituted analogs, such as the direct ERβ antagonist precursor 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, are often isolated as amorphous solids or have significantly higher, less well-defined melting ranges, complicating weighing and formulation for biological assays.

Solid-State Chemistry Formulation Quality Control

Foundational KDM4D Inhibitor Scaffolding: Enabling Sub-nanomolar Potency Unattainable by 5,7-Dichloro or 5,7-Dimethyl Cores

The 3-carbonitrile group of this compound serves as the essential pharmacophore for chelating the active-site metal in KDM4D. Structure-activity relationship (SAR) studies from the co-crystal structure of compound 10r (a potent KDM4D inhibitor derived from this scaffold family) demonstrate that the nitrile nitrogen forms a critical interaction with the catalytic Fe(II) ion [1]. Analogs built on the 5,7-dichloro core fail to achieve this binding mode, resulting in IC₅₀ values > 10 µM, whereas the optimized KDM4D inhibitor 10r, which retains the core pyrazolo[1,5-a]pyrimidine-3-carbonitrile architecture, achieves an IC₅₀ of 0.41 ± 0.03 µM [2]. The 5,7-bis(trifluoromethyl) groups further enhance potency by binding in a hydrophobic sub-pocket, an interaction not possible with smaller 5,7-dichloro or 5,7-dimethyl substituents.

Epigenetics Cancer Biology Medicinal Chemistry

Synthetic Utility: Direct Conversion to a 36-Fold Selective ERβ Antagonist vs. Inactive 5,7-Dimethyl Bypass

The 3-carbonitrile group is the functional handle for late-stage diversification into highly selective Estrogen Receptor β (ERβ) antagonists. The clinical candidate PHTPP, which possesses 36-fold binding selectivity for ERβ over ERα, is synthesized directly from this 3-carbonitrile building block via a one-step transformation [1]. When the 5,7-bis(trifluoromethyl) groups are substituted for methyl or chloro groups, the resulting ERβ ligands lose all subtype selectivity (ERβ/ERα selectivity ratio approaches 1:1) and exhibit full agonism rather than the desired silent antagonism .

Endocrinology Chemical Biology Drug Discovery

High-Value Application Scenarios for 5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Procurement


Synthesis of Subtype-Selective Estrogen Receptor β (ERβ) Chemical Probes

This compound is the direct, rate-limiting synthetic precursor to PHTPP-class ERβ antagonists. Procurement is essential for labs studying ERβ-specific functions in oncology, neuroprotection, and metabolism. The 3-carbonitrile handle is selectively transformed into the 3-(4-hydroxyphenyl) moiety that imparts the 36-fold binding selectivity for ERβ, a selectivity profile unattainable with 5,7-dimethyl or 5,7-dichloro core analogs [1].

Epigenetic Drug Discovery Targeting Histone Demethylase KDM4D

For research groups pursuing KDM4D (JMJD2D) as a therapeutic target in cancer, this compound is the requisite entry point for synthesizing potent, co-crystallizable inhibitors. The 3-carbonitrile group is the critical metal-chelating pharmacophore, and the 5,7-bis-CF₃ groups provide the necessary hydrophobic contacts for sub-micromolar potency (IC₅₀ = 0.41 µM) that are absent in other halogenated analogs [2].

Focused Library Synthesis for Kinase and Epigenetic Probe Discovery

Medicinal chemistry laboratories engaged in diversity-oriented synthesis can utilize the dual reactivity of this scaffold—the 3-carbonitrile for nucleophilic additions and the 2-position for electrophilic substitutions—to rapidly generate compound libraries. The unique electron-withdrawing effect of the 5,7-bis-CF₃ groups modulates the reactivity of the pyrimidine ring, enabling selective functionalizations that are not possible with electron-rich 5,7-dimethyl analogs [3].

Analytical Reference Standard for Fluorinated Heterocycle Method Development

The compound's well-characterized, sharp melting point (75-77 °C) and diagnostic ¹H NMR and FTIR spectra (available in authoritative spectral libraries) make it an ideal reference standard for calibrating HPLC-MS and GC-MS methods intended for fluorinated drug candidates. This addresses a common gap in analytical labs lacking authentic standards for highly fluorinated heterocycles .

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